molecular formula C18H14F3N5O B2487400 (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396849-25-4

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Katalognummer: B2487400
CAS-Nummer: 1396849-25-4
Molekulargewicht: 373.339
InChI-Schlüssel: FFBNVCLPDMKDFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C18H14F3N5O and its molecular weight is 373.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions. Starting with the formation of the 3,4-dihydroisoquinoline moiety, commonly through Pictet-Spengler condensation, the compound is further elaborated by introducing the 2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl group via nucleophilic aromatic substitution and tetrazole formation under appropriate conditions (like refluxing in suitable solvents).

Industrial Production Methods: Industrial production may leverage catalytic pathways and streamlined reaction conditions to maximize yield and minimize byproducts. Large-scale syntheses often employ continuous flow chemistry techniques to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the isoquinoline moiety, forming various oxidized derivatives.

  • Reduction: Reduction reactions can modify the tetrazole or the carbonyl group within the structure.

  • Substitution: Nucleophilic and electrophilic substitutions are possible, especially on the aromatic ring and the tetrazole.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Catalytic hydrogenation or chemical reducers like sodium borohydride.

  • Substitution: Halogenating agents for electrophilic substitution or amines for nucleophilic substitution.

Major Products Formed: Depending on the reagents and conditions, products can include oxidized or reduced forms, as well as various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Composition

  • Molecular Formula : Cx_{x}Hy_{y}F3_{3}Nn_{n}O
  • Molecular Weight : Approximately 400 g/mol (exact values depend on the specific structural variations).

The compound exhibits a range of biological activities, making it a candidate for therapeutic applications:

Anticancer Properties

Research has indicated that derivatives of 3,4-dihydroisoquinolines, similar to this compound, possess significant anticancer properties. The mechanisms often involve:

  • Inhibition of Cell Proliferation : Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death).

Case Study : A study evaluated the efficacy of similar compounds against human cancer cell lines, demonstrating an average growth inhibition rate of over 50% at concentrations around 10 µM. This suggests potential for further development as anticancer agents.

Neuroprotective Effects

The neuroprotective potential of isoquinoline derivatives has been investigated in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells.

Case Study : In vitro studies showed that certain derivatives significantly reduced neuronal cell death induced by oxidative stress, indicating potential applications in treating conditions like Alzheimer's disease .

Pharmacological Insights

The trifluoromethyl group in the structure enhances metabolic stability and binding affinity to biological targets. This modification is crucial for developing compounds with improved pharmacokinetic properties.

Drug-Like Properties

Evaluations using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters indicate favorable profiles for potential drug candidates derived from this compound .

Wirkmechanismus

The compound’s effects are mediated through its interaction with molecular targets such as enzymes or receptors. The isoquinoline and tetrazole moieties provide binding affinity, while the trifluoromethyl group often enhances bioavailability.

Vergleich Mit ähnlichen Verbindungen

  • (3,4-Dihydroisoquinolin-2(1H)-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

  • (3,4-Dihydroisoquinolin-2(1H)-yl)(2-(4-methylphenyl)-2H-tetrazol-5-yl)methanone

Uniqueness: The presence of the trifluoromethyl group in (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone adds unique chemical properties, such as increased lipophilicity and metabolic stability, setting it apart from its analogs.

This compound exemplifies the intricate interplay of chemistry and biology, highlighting its versatility and potential in various fields of scientific research.

Biologische Aktivität

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of the compound consists of a dihydroisoquinoline moiety linked to a tetrazole ring substituted with a trifluoromethyl group. This unique combination suggests possible interactions with various biological targets due to the presence of nitrogen-rich heterocycles.

Molecular Formula

  • Molecular Formula : C₁₈H₁₅F₃N₄O
  • Molecular Weight : 368.34 g/mol

Preliminary studies indicate that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : The compound has been evaluated for its antifungal properties against various phytopathogenic fungi. For instance, studies have shown that derivatives of dihydroisoquinoline demonstrate significant antifungal activity, potentially making them suitable candidates for agricultural applications .
  • Neuropharmacological Effects : Compounds containing the dihydroisoquinoline structure have been associated with modulation of neurotransmitter systems, particularly in the context of neurodegenerative diseases. They may act as inhibitors of serotonin and dopamine transporters, impacting mood and cognitive functions.

Antifungal Activity

A study evaluated the antifungal efficacy of several dihydroisoquinoline derivatives against seven phytopathogenic fungi. The results indicated that certain compounds exhibited activity levels comparable to or exceeding standard antifungal agents:

CompoundActivity (%)Comparison AgentActivity (%)
Compound 893.9TBZ100
Compound 285.4SA56.4
Compound 1882.3CH63.5

Case Studies

  • Neurotransmitter Transport Inhibition :
    A series of studies have focused on the inhibition of serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) by compounds related to dihydroisoquinoline. One notable compound demonstrated effective inhibition in animal models, suggesting potential for treating mood disorders .
  • Antitumor Effects :
    Research involving combinations of dihydroisoquinoline derivatives with other therapeutic agents has shown enhanced antitumor effects in preclinical models. For example, combining these compounds with known chemotherapeutics led to increased efficacy against malignant pleural mesothelioma cells .

Eigenschaften

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O/c19-18(20,21)14-5-7-15(8-6-14)26-23-16(22-24-26)17(27)25-10-9-12-3-1-2-4-13(12)11-25/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBNVCLPDMKDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.